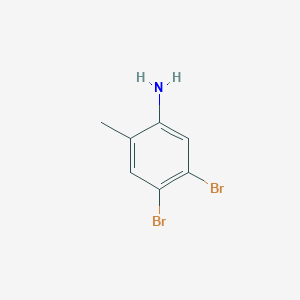

4,5-Dibromo-2-methylaniline

Description

Significance of Brominated Anilines in Contemporary Chemical Research

Among the various halogenated anilines, brominated anilines hold a position of particular importance in modern chemical research. The bromine atom provides a good balance of reactivity and stability, making it an ideal substituent for many synthetic applications. Aromatic bromides are key precursors for powerful cross-coupling reactions, which are fundamental in constructing the complex carbon skeletons of many modern drugs and functional molecules. rsc.org

The presence of bromine can also enhance the biological activity of a molecule, a strategy often employed in medicinal chemistry to improve the efficacy of drug candidates. researchgate.net In the agrochemical industry, brominated anilines are used to synthesize potent herbicides, fungicides, and insecticides. ketonepharma.com Furthermore, they serve as precursors for producing a variety of dyes and pigments, where the bromine atom can influence the color and lightfastness of the final product. ketonepharma.com The synthesis of brominated anilines can be achieved through various methods, including the direct bromination of anilines or the reduction of nitrobromobenzenes. ketonepharma.com Researchers continue to develop more efficient and regioselective bromination techniques, such as palladium-catalyzed C-H bromination, to overcome challenges associated with traditional methods and to access novel substitution patterns. rsc.orgrsc.org

Overview of 4,5-Dibromo-2-methylaniline within the Class of Dibromoanilines

This compound is a specific member of the dibromoaniline family, which is characterized by an aniline (B41778) core substituted with two bromine atoms and, in this case, a methyl group. Its unique substitution pattern dictates its chemical properties and reactivity, making it a valuable intermediate in specialized synthetic applications. The positions of the bromine atoms and the methyl group on the aniline ring influence the electronic and steric environment of the molecule, which in turn affects its behavior in chemical reactions.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 102170-00-3 |

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.95 g/mol oakwoodchemical.com |

| Appearance | Data not available |

| Melting Point | 97-98 °C oakwoodchemical.com |

| Boiling Point | Data not available |

| Solubility | Data not available |

This table is interactive. Click on the headers to sort the data.

The presence of two bromine atoms makes this compound a useful precursor for introducing multiple functionalities or for creating highly substituted aromatic systems through sequential cross-coupling reactions. The methyl group at the ortho position relative to the amine can influence the conformation of the molecule and the regioselectivity of subsequent reactions. While specific research applications for this compound are not as broadly documented as for some other anilines, its structure suggests its utility as a building block in the synthesis of complex organic molecules where precise control over substitution patterns is required.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTYHLAHYRPDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dibromo 2 Methylaniline

Direct Bromination Approaches

Direct bromination is a fundamental method for introducing bromine atoms onto an aromatic ring. For highly activated systems like substituted anilines, this reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. However, the strong activating effects of the amino and methyl groups necessitate careful control of reaction conditions to prevent polysubstitution and direct the incoming electrophiles to the desired positions.

The bromination of aniline (B41778) and its derivatives is a classic example of an electrophilic aromatic substitution reaction. The reaction is facilitated by the high electron density of the benzene (B151609) ring, which is increased by the presence of electron-donating groups. doubtnut.com The mechanism involves the attack of the electron-rich aromatic ring on an electrophilic bromine species, leading to a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex. testbook.comnih.gov Aromaticity is then restored by the loss of a proton. askfilo.com

The regiochemical outcome of the bromination of 2-methylaniline is governed by the directing effects of the incumbent substituents: the amino (-NH₂) group and the methyl (-CH₃) group.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. libretexts.orgscispace.com It donates electron density to the benzene ring through a strong resonance effect, significantly increasing the nucleophilicity of the carbons at the ortho and para positions. chemistrytalk.orgorganicchemistrytutor.com This makes these positions highly susceptible to electrophilic attack. askfilo.com

Methyl Group (-CH₃): The methyl group is a less potent activating group that also directs incoming electrophiles to the ortho and para positions. libretexts.org It donates electron density primarily through an inductive effect, which stabilizes the arenium ion intermediate when the positive charge is located on the methyl-substituted carbon. libretexts.org

In the initial substrate, 2-methylaniline, both groups direct incoming electrophiles to positions 3, 5 (ortho to -NH₂ and ortho/para to -CH₃) and 6 (para to -NH₂ and ortho to -CH₃). The first bromination step can be selectively controlled to favor substitution at the para-position (C4) relative to the stronger directing amino group, yielding 4-bromo-2-methylaniline. google.com This selectivity is often achieved by managing reaction conditions to overcome the statistical and electronic preference for the ortho positions.

In the second bromination step, the substrate is 4-bromo-2-methylaniline. The directing effects of the three substituents (-NH₂, -CH₃, and -Br) must be considered. The bromine atom is a deactivating group but is also an ortho, para-director. libretexts.org The powerful activating -NH₂ group and the -CH₃ group synergistically direct the incoming bromine electrophile to the C5 position, which is ortho to the amino group and para to the methyl group, leading to the formation of 4,5-Dibromo-2-methylaniline.

The mechanism of electrophilic bromination involves several key steps:

Formation of the Electrophile: In the presence of a polar solvent like water, the molecular bromine (Br₂) becomes polarized, facilitating the generation of the electrophilic bromine species (Br⁺). youtube.com For less activated rings, a Lewis acid catalyst is often used to generate a more potent electrophile, but for highly activated rings like anilines, the polarization of Br₂ is often sufficient. youtube.com

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich π system of the aniline ring attacks the electrophilic bromine. testbook.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. nih.gov The result is the formation of a resonance-stabilized carbocation known as the arenium ion (or σ-complex). nih.govaskfilo.com The positive charge in the arenium ion is delocalized across the ortho and para positions relative to the point of attack. nih.gov This delocalization is particularly effective when activating groups can further stabilize the positive charge through resonance or induction.

Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the sp³-hybridized carbon where the bromine atom has attached. testbook.com This final, rapid step restores the aromaticity of the ring, yielding the brominated aniline product. makingmolecules.com

For the nitration of toluene, a similar EAS reaction, resonance forms of the arenium ion intermediate show that the positive charge is placed on the methyl-substituted carbon during ortho and para attack, which is a stabilizing tertiary carbocation. A similar stabilizing effect occurs in the bromination of substituted anilines, making the ortho and para intermediates lower in energy and faster to form. libretexts.org

Due to the high reactivity of the aniline ring, direct bromination can easily lead to polysubstituted products, such as the formation of 2,4,6-tribromoaniline from aniline even under mild conditions. doubtnut.com Therefore, controlling the reaction conditions is critical for achieving selective mono- or di-bromination.

Solvent: The polarity of the solvent can influence the reaction's selectivity. Using a non-polar solvent such as carbon disulfide (CS₂) can reduce the rate of reaction and the formation of the electrophile, which can help in limiting the extent of bromination compared to reactions in polar solvents like water. youtube.com A patent for the selective para-bromination of 2-methylaniline specifies solvents like dichloromethane, dibromomethane, or acetonitrile. google.com

Temperature: Performing the reaction at lower temperatures (e.g., 5° to 15° C) can increase selectivity by slowing down the reaction rate, which helps prevent over-bromination. nih.govgoogle.com

Protecting Groups: To moderate the powerful activating effect of the amino group, it can be temporarily converted into an amide via acetylation (reaction with acetic anhydride). google.comyoutube.com The resulting acetylamino group is less activating, allowing for more controlled bromination, typically favoring the para product. The amino group can then be restored via hydrolysis. google.comyoutube.com

The following table summarizes findings from a patented process for the selective synthesis of 4-bromo-2-methylaniline, highlighting the impact of reaction conditions. google.com

| Starting Material | Brominating Agent | Solvent | Temperature | Duration | Key Outcome |

|---|---|---|---|---|---|

| 2-methylaniline | Bromine (unadsorbed) | Dichloromethane | 5° to 15° C | 10 to 40 minutes | Selective formation of 4-bromo-2-methylaniline |

| 2-methylaniline | Bromine (unadsorbed) | Dibromomethane | 5° to 15° C | 10 to 40 minutes | Selective formation of 4-bromo-2-methylaniline |

| 2-methylaniline | Bromine (unadsorbed) | Acetonitrile | 5° to 15° C | 10 to 40 minutes | Selective formation of 4-bromo-2-methylaniline |

Catalytic methods offer an alternative approach to direct bromination, often providing improved regioselectivity and milder reaction conditions. These strategies can circumvent the need for protecting groups or harsh reagents.

Copper(II) halides have been effectively used as reagents for the regioselective halogenation of unprotected anilines. beilstein-journals.org Specifically, using copper(II) bromide (CuBr₂) in an ionic liquid as the solvent can achieve high yields and excellent regioselectivity for para-bromination under mild conditions, without requiring supplementary oxygen or gaseous acids. beilstein-journals.orgresearchgate.net

The proposed mechanism involves the oxidation of aniline by Cu(II), followed by the addition of the bromide. beilstein-journals.org The use of ionic liquids is advantageous as they efficiently dissolve both the copper salt and the aniline substrate, allowing for optimal mixing and faster reaction rates compared to traditional aqueous systems. beilstein-journals.org In aqueous solvents, supplementary oxygen is often needed to reoxidize the Cu(I) byproduct back to the active Cu(II) state, a step that is not necessary in ionic liquids. beilstein-journals.org

Research has demonstrated the effectiveness of this method for a variety of substituted anilines. The table below presents data on the CuBr₂-catalyzed bromination of several aniline analogues in an ionic liquid, showcasing the high yields and selectivity for the para-bromo product. researchgate.net

| Entry | Substrate | Time | Yield of 4-Bromo Product | Other Isomers Detected |

|---|---|---|---|---|

| 1 | 2-methylaniline | 1 h | 95% | — |

| 2 | 2-methoxyaniline | 1 h | 95% | — |

| 3 | 2-fluoroaniline | 0.5 h | 91% | 1.2% |

| 4 | 3-methylaniline | 1 h | 95% | 2.5% |

| 5 | 3-methoxyaniline | 1 h | 95% | 2.2% |

All reactions were carried out with 3 equivalents of CuBr₂ at room temperature in 1-hexyl-3-methylimidazolium bromide. researchgate.net

Catalyzed Bromination Strategies

Utilization of N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of activated aromatic compounds, including anilines and their derivatives. wikipedia.orgmissouri.edu Its application in the synthesis of brominated 2-methylaniline isomers is documented, though achieving the specific 4,5-dibromo substitution pattern via direct bromination is challenging due to regioselectivity issues.

The amino (-NH₂) and methyl (-CH₃) groups of 2-methylaniline are both activating and ortho-, para-directing. This electronic preference typically directs incoming electrophiles to the 3- and 5-positions, making the synthesis of the 4,5-isomer via direct reaction problematic. For instance, direct bromination of electron-rich aromatic compounds like anilines with NBS often requires careful control of reaction conditions to avoid polybromination and the formation of undesired isomers. wikipedia.org The solvent can play a crucial role, with polar solvents like N,N-dimethylformamide (DMF) sometimes favoring para-substitution. wikipedia.org

However, due to the strong activation by the amino group, direct bromination of 2-methylaniline often leads to a mixture of products. To achieve higher selectivity, the reactivity of the amino group is typically moderated by conversion to an acetamide. The bromination of N-(2-methylphenyl)acetamide (2-acetotoluidide) with NBS is a more controlled reaction, primarily yielding the N-(4-bromo-2-methylphenyl)acetamide intermediate as part of a multistep synthesis, which is discussed in section 2.2.1. google.com

Optimization of Catalyst Systems for Enhanced Selectivity and Yield

To overcome the regioselectivity challenges inherent in the bromination of activated aromatic rings, various catalyst systems have been developed. While specific catalysts for the direct synthesis of this compound are not widely reported, general principles of catalytic aromatic bromination can be applied to enhance selectivity and yield.

One approach involves the use of Lewis or Brønsted acids to polarize the brominating agent, thereby increasing its electrophilicity and potentially influencing the regiochemical outcome. For the bromination of aralkyl ketones with NBS, active aluminum oxide (Al₂O₃) has been employed as a catalyst, which enhances the formation of the enol form and boosts the release of the bromonium ion. nih.gov

Another strategy is the use of transition metal catalysts. Copper halides, for instance, have been shown to effectively catalyze the chlorination and bromination of unprotected anilines with high regioselectivity for the para-position. beilstein-journals.org A highly practical procedure for regioselective bromination of anilines uses a catalytic amount of copper(II) sulfate (CuSO₄·5H₂O) with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈). researchgate.net Such systems offer a potential route for the selective monobromination of 2-methylaniline at the 4-position, which would be a key step in an indirect pathway to the desired 4,5-dibromo product.

Table 1: Catalyst Systems for Aromatic Bromination

| Catalyst System | Substrate Type | Brominating Agent | Key Feature |

|---|---|---|---|

| Active Al₂O₃ | Aralkyl Ketones | NBS | Promotes α- or nuclear bromination depending on conditions. nih.gov |

| CuCl₂ / CuBr₂ in Ionic Liquid | Unprotected Anilines | CuBr₂ | High yield and regioselectivity for para-substitution under mild conditions. beilstein-journals.org |

| CuSO₄·5H₂O | Unprotected Anilines | NaBr / Na₂S₂O₈ | Catalytic oxidative bromination. researchgate.net |

Eco-Friendly Bromination Techniques

In response to the environmental impact of traditional bromination methods that often use hazardous reagents like molecular bromine and chlorinated solvents, several "green" methodologies have been developed.

Aqueous Medium Bromination Systems

Performing reactions in water is a cornerstone of green chemistry. Several aqueous systems for aromatic bromination have been reported. One such method involves the in-situ generation of molecular bromine from sodium hypochlorite (household bleach) and sodium bromide in an acidic aqueous medium. studylib.net This approach is safer than handling molecular bromine directly, as the reagent is consumed as it is formed. studylib.net

Another sustainable method is oxidative bromination using a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system in water. researchgate.net This system effectively brominates activated aromatic molecules at ambient temperature without the need for a metal catalyst. researchgate.net Similarly, using NBS in an aqueous medium provides a greener alternative for electrophilic bromination. researchgate.net

Green Reagents for Aromatic Bromination

The development of safer, more environmentally benign brominating reagents is a key area of green chemistry research. One alternative to molecular bromine is a combination of ceric ammonium nitrate (CAN) and potassium bromide (KBr) in an ethanolic-aqueous medium. alfred.edusci-hub.st This system is used for the bromination of acetanilides, providing a safer and more environmentally friendly process. alfred.edusci-hub.st

Other green reagents include pyridinium tribromide and potassium bromate (KBrO₃) in the presence of HBr, which generate bromine in situ. sci-hub.st These solid reagents are easier and safer to handle than liquid bromine. Solid-state bromination, reacting substrates with gaseous bromine or solid brominating agents in the absence of a solvent, has also been shown to proceed with high yields and selectivities.

Table 2: Comparison of Traditional vs. Green Bromination Methods

| Method | Reagents | Solvent | Environmental Considerations |

|---|---|---|---|

| Traditional | Br₂ / Acetic Acid | Acetic Acid, CCl₄ | Hazardous liquid Br₂, corrosive HBr byproduct, toxic solvents. |

| Green (In-situ Generation) | NaClO / NaBr / Acid | Water | Avoids handling Br₂, uses water as solvent. studylib.net |

| Green (Oxidative) | H₂O₂ / HBr | Water | Uses water as solvent, byproduct is water. researchgate.net |

| Green (Solid Reagent) | CAN / KBr | Ethanol/Water | Replaces hazardous liquid Br₂ with solid reagents. sci-hub.st |

Indirect Synthetic Pathways

Due to the difficulty in controlling the regioselectivity of direct bromination on 2-methylaniline, indirect, multistep synthetic routes are the most practical approach for preparing pure this compound.

Multistep Synthetic Routes via Precursor Derivatization

A common strategy to control selectivity in electrophilic aromatic substitution of anilines is to first protect the amino group as an acetamide. This moderates the activating effect of the amino group and provides steric bulk, which can influence the position of substitution. A plausible four-step synthesis for this compound is outlined below.

Acetylation of 2-Methylaniline: The synthesis begins with the protection of the amino group of 2-methylaniline (o-toluidine) by reacting it with acetic anhydride to form N-(2-methylphenyl)acetamide. This is a standard and high-yielding reaction.

Monobromination: The resulting N-(2-methylphenyl)acetamide undergoes electrophilic bromination. The acetamido group is a powerful ortho-, para-director, and the para-position (position 4) is sterically accessible. This step selectively yields N-(4-bromo-2-methylphenyl)acetamide. A documented process for this transformation exists within the patent literature. google.com

Dibromination: The second bromine atom is introduced by brominating N-(4-bromo-2-methylphenyl)acetamide. The regiochemical outcome is directed by the existing substituents. The strongly activating acetamido group directs ortho (to position 3), while the methyl group and the bromine atom at C4 both direct to positions 3 and 5. Position 5 is favored due to lower steric hindrance compared to position 3, which is situated between the acetamido and methyl groups. This leads to the formation of N-(4,5-dibromo-2-methylphenyl)acetamide.

Hydrolysis: The final step is the removal of the acetyl protecting group. Acid- or base-catalyzed hydrolysis of N-(4,5-dibromo-2-methylphenyl)acetamide yields the target compound, this compound.

Table 3: Plausible Multistep Synthesis of this compound

| Step | Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Methylaniline | Acetic Anhydride | N-(2-methylphenyl)acetamide | Protect amino group, moderate reactivity. |

| 2 | N-(2-methylphenyl)acetamide | Bromine / Acetic Acid | N-(4-bromo-2-methylphenyl)acetamide | Regioselective introduction of the first bromine atom. google.com |

| 3 | N-(4-bromo-2-methylphenyl)acetamide | Bromine / Acetic Acid | N-(4,5-dibromo-2-methylphenyl)acetamide | Regioselective introduction of the second bromine atom. |

| 4 | N-(4,5-dibromo-2-methylphenyl)acetamide | Aq. HCl / Heat | This compound | Deprotection to yield the final product. |

This multistep approach, by controlling the reactivity and directing effects of the functional groups, provides a reliable pathway to the desired 4,5-dibromo isomer, overcoming the selectivity issues of direct bromination.

Conversion of Other Substituted Anilines

A principal strategy for the synthesis of this compound involves the electrophilic bromination of a suitable substituted aniline precursor. This method leverages the directing effects of the existing substituents on the aromatic ring to guide the incoming bromine atoms to the desired positions.

One common precursor for this transformation is 4-bromo-2-methylaniline. The synthesis of this starting material can be accomplished through a multi-step process beginning with the protection of the amino group of o-toluidine, followed by bromination and subsequent deprotection.

A detailed synthetic pathway for obtaining 4-bromo-2-methylaniline involves the following steps:

Acylation: o-Toluidine is first treated with an acylating agent, such as acetic anhydride, to protect the amino group as an acetamide. This step is crucial to moderate the reactivity of the amino group and prevent unwanted side reactions during bromination.

Bromination: The resulting N-(2-methylphenyl)acetamide is then subjected to bromination. The acetylamino and methyl groups direct the incoming electrophile (bromine) primarily to the para position relative to the activating acetylamino group, yielding N-(4-bromo-2-methylphenyl)acetamide.

Hydrolysis: The final step involves the hydrolysis of the acetamide group, typically under acidic conditions, to regenerate the amino group and afford the desired 4-bromo-2-methylaniline.

Once 4-bromo-2-methylaniline is obtained, it can be further brominated to yield this compound. The existing amino and methyl groups on the ring will direct the second bromine atom to the position ortho to the amino group and meta to the methyl group, which corresponds to the 5-position.

| Precursor | Reagents and Conditions | Product | Yield (%) |

| o-Toluidine | 1. Acetic anhydride 2. Brominating agent 3. Acid hydrolysis | 4-Bromo-2-methylaniline | High |

| 4-Bromo-2-methylaniline | Brominating agent (e.g., Br2) in a suitable solvent | This compound | Not specified |

Amination Reactions of Polybrominated Aromatic Precursors

An alternative approach to the synthesis of this compound involves the introduction of an amino group onto a polybrominated aromatic precursor. This can be achieved through methods such as nucleophilic aromatic substitution or transition metal-catalyzed amination reactions.

A plausible precursor for this strategy is 1,2,4-tribromo-5-methylbenzene. In this scenario, the goal is to selectively replace one of the bromine atoms with an amino group. The position of substitution will be influenced by the electronic and steric environment of the bromine atoms. The bromine at the 1-position is flanked by a methyl group and a bromine atom, while the bromine at the 2-position is situated between two bromine atoms, and the bromine at the 4-position is adjacent to a bromine atom and a hydrogen.

The selective amination of 1,2,4-tribromo-5-methylbenzene would likely require carefully controlled reaction conditions and potentially the use of a specialized catalyst system, such as those employed in Buchwald-Hartwig amination reactions. This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds.

| Precursor | Amine Source | Catalyst/Reagents | Product |

| 1,2,4-Tribromo-5-methylbenzene | Ammonia or an ammonia equivalent | Palladium catalyst, ligand, base | This compound |

Reaction Chemistry and Mechanistic Investigations of 4,5 Dibromo 2 Methylaniline

Electrophilic Aromatic Substitution Reactions of 4,5-Dibromo-2-methylaniline

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The rate and regioselectivity of this reaction are heavily influenced by the electronic properties of the substituents already present on the ring. youtube.com

The this compound ring is highly activated towards electrophilic attack due to the powerful electron-donating effects of the amino (-NH2) and methyl (-CH3) groups. masterorganicchemistry.com The amino group, in particular, is one of the strongest activating groups, donating electron density to the ring through resonance and making the ortho and para positions exceptionally nucleophilic. byjus.commakingmolecules.com This high reactivity can make controlling reactions challenging, often leading to multiple substitutions. libretexts.org

In this compound, the positions available for substitution are C3 and C6. The directing effects of the existing groups determine the site of electrophilic attack:

Amino (-NH2) group at C1: Strongly activating and ortho, para-directing. It strongly directs incoming electrophiles to the C6 position (the para position C4 is blocked).

Methyl (-CH3) group at C2: Activating and ortho, para-directing. It directs towards C3 and C5 (blocked).

Bromo (-Br) groups at C4 and C5: Deactivating yet ortho, para-directing. Their influence is secondary to the much stronger activating groups.

The outcome of an EAS reaction is typically controlled by the most powerful activating group. makingmolecules.com Therefore, the amino group's influence is dominant, making the C6 position the most probable site for electrophilic attack. The C3 position is sterically hindered by the adjacent methyl group at C2 and the bromine atom at C4, further favoring substitution at C6. Reactions such as nitration or further halogenation would be expected to yield the 6-substituted product predominantly.

Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position for Attack |

|---|---|---|---|---|

| -NH2 | 1 | Strongly Activating (Resonance) | ortho, para | C6 |

| -CH3 | 2 | Activating (Inductive) | ortho, para | C3 |

| -Br | 4 | Deactivating (Inductive) | ortho, para | C3, C5 (blocked) |

| -Br | 5 | Deactivating (Inductive) | ortho, para | C6 |

The two bromine substituents on the aromatic ring at positions C4 and C5 exert a dual influence. Primarily, due to their high electronegativity, they withdraw electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic attack. masterorganicchemistry.com This deactivation means that reactions may require slightly harsher conditions compared to 2-methylaniline. However, this deactivating effect is largely overcome by the potent activating nature of the amino and methyl groups.

Secondly, the bromine atoms possess lone pairs of electrons that can be donated to the ring through resonance, an effect that directs incoming electrophiles to the ortho and para positions. While this resonance effect is weaker than their inductive withdrawal, it reinforces the regiochemical outcome directed by the primary activating groups.

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving the formation of a high-energy carbocation intermediate known as an arenium ion or sigma complex. makingmolecules.com The electrophile first attacks the electron-rich pi system of the aromatic ring, forming the sigma complex where the carbon atom being attacked becomes sp³-hybridized. In the second step, a proton is eliminated from this carbon, restoring the aromaticity of the ring.

Theoretical and computational studies are employed to investigate the intricacies of these mechanisms for complex molecules like polybrominated anilines. These studies typically use quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathway. Key objectives of such studies include:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reaction progresses from reactants to products, identifying transition states and intermediates.

Determining Activation Energies: Calculating the energy barrier for the formation of the sigma complex at different possible positions (e.g., C3 vs. C6). The position with the lower activation energy corresponds to the major product.

Analyzing Intermediate Stability: Evaluating the stability of the possible sigma complexes. The stability is influenced by how well the positive charge can be delocalized by the existing substituents. For this compound, the positive charge of the arenium ion would be significantly stabilized by the electron-donating amino and methyl groups.

These theoretical investigations provide deep insight into the electronic and steric factors that govern the regioselectivity of EAS reactions on substituted anilines.

Nucleophilic Aromatic Substitution (NAS) Reactions of this compound

Nucleophilic Aromatic Substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. lumenlearning.comlibretexts.org Unlike EAS, NAS reactions are facilitated by electron-withdrawing groups and are disfavored on electron-rich aromatic rings. libretexts.org Consequently, simple aryl halides are generally unreactive towards nucleophiles. lumenlearning.comlibretexts.org Given that the ring of this compound is rendered electron-rich by the -NH2 and -CH3 groups, it is a poor substrate for common NAS reactions.

The most prevalent mechanism for NAS on activated aryl halides is the addition-elimination (SNAr) pathway. libretexts.org This two-step mechanism is characterized by:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, a bromide). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate where the aromaticity is temporarily lost. lumenlearning.comlibretexts.org This intermediate is known as a Meisenheimer complex. wikipedia.orgyoutube.com

Elimination of the Leaving Group: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

For this mechanism to be viable, the negative charge of the Meisenheimer complex must be effectively stabilized. In the case of this compound, the presence of electron-donating groups would destabilize this anionic intermediate, making the SNAr pathway energetically unfavorable.

The feasibility of the SNAr mechanism is critically dependent on the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) groups, positioned ortho or para to the leaving group. lumenlearning.comlibretexts.orglibretexts.org These groups play a crucial role in activating the ring for nucleophilic attack and stabilizing the intermediate Meisenheimer complex.

Since this compound lacks any strong electron-withdrawing groups to stabilize the required anionic intermediate, it is not activated for nucleophilic aromatic substitution via the addition-elimination mechanism. Displacement of its bromide substituents would require significantly different and more drastic reaction conditions, potentially involving alternative mechanisms such as those proceeding through a benzyne (B1209423) intermediate, which are prompted by very strong bases. youtube.com

Influence of Substituents on Nucleophilic Aromatic Substitution

| Substituent Type | Example Groups | Effect on Ring Electron Density | Impact on Meisenheimer Complex | Overall Effect on SNAr Reactivity |

|---|---|---|---|---|

| Strong Electron-Withdrawing | -NO2, -CN, -CF3 | Decrease | Strongly Stabilizing | Activating |

| Halogens | -F, -Cl, -Br, -I | Decrease (Inductive) | Weakly Stabilizing | Weakly Activating / Leaving Group |

| Electron-Donating | -NH2, -OH, -OR, -CH3 | Increase | Destabilizing | Deactivating |

Regiochemical Control in NAS Reactions

Nucleophilic Aromatic Substitution (NAS) on this compound is intrinsically challenging due to the electronic nature of its substituents. The reaction typically proceeds via one of two primary mechanisms: the addition-elimination (SAr) pathway or the elimination-addition (benzyne) pathway. The governing mechanism and the resulting regiochemistry are dictated by the reaction conditions and the electronic properties of the substrate.

In the context of the SAr mechanism, the reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. The this compound ring is substituted with an amino (-NH2) group and a methyl (-CH3) group, both of which are electron-donating. These groups increase the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack and destabilizing the anionic intermediate required for the SAr mechanism. Consequently, subjecting this compound to typical SAr conditions is unlikely to yield substitution products efficiently. If a reaction were forced under extreme conditions, the regiochemical outcome would be influenced by the positions of the substituents. However, due to the strong deactivation, the elimination-addition mechanism is a more probable pathway for nucleophilic substitution on this substrate.

Potential for Benzyne Intermediate Formation

The elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate, is a plausible pathway for nucleophilic aromatic substitution on substrates that are unactivated towards the SAr mechanism, such as this compound. semanticscholar.orgmasterorganicchemistry.com This reaction is initiated by a very strong base, such as sodium amide (NaNH2) or an organolithium reagent, which abstracts a proton from a position ortho to one of the halogen atoms. semanticscholar.org

For this compound, two distinct benzyne intermediates are possible:

Deprotonation at C6: Abstraction of the proton at the C6 position, followed by the elimination of the bromide ion from C5, would generate a 4-bromo-2-methyl-5,6-benzyne intermediate.

Deprotonation at C3: Abstraction of the proton at the C3 position, followed by the elimination of the bromide ion from C4, would yield a 5-bromo-2-methyl-3,4-benzyne intermediate.

The formation of one benzyne over the other would depend on the relative acidity of the protons at C3 and C6, which is influenced by the inductive and resonance effects of the adjacent substituents.

Once formed, the benzyne intermediate is rapidly attacked by a nucleophile present in the reaction mixture. The nucleophile can add to either of the two carbons of the formal triple bond, often resulting in a mixture of regioisomeric products, a phenomenon known as cine-substitution. masterorganicchemistry.comyoutube.com For example, nucleophilic attack on the 4-bromo-2-methyl-5,6-benzyne could lead to the formation of both 4-bromo-2-methyl-5-substituted-aniline and 4-bromo-2-methyl-6-substituted-aniline. The final product distribution is governed by the electronic effects of the substituents on the benzyne, which direct the incoming nucleophile. masterorganicchemistry.com

Cross-Coupling Reactions of this compound

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. nih.govlibretexts.org It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govyonedalabs.com

Palladium-Catalyzed Coupling with Organoboron Reagents

The coupling of this compound with various organoboron reagents is a powerful strategy for synthesizing complex molecular architectures. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)2) or utilized directly as a complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). nih.govnih.gov The efficiency and selectivity of the reaction are highly dependent on the choice of ligands, base, and solvent.

Commonly used components in these reactions include:

Palladium Catalysts: Pd(OAc)2, Pd(PPh3)4, and palladacycles. nih.govnih.gov

Ligands: Phosphine-based ligands such as triphenylphosphine (B44618) (PPh3), SPhos, and Buchwald-type ligands are often employed to stabilize the palladium center and facilitate the catalytic cycle. nih.gov

Organoboron Reagents: A wide array of aryl-, heteroaryl-, vinyl-, and alkylboronic acids or their corresponding esters can be used. nih.govrsc.org

Bases: Inorganic bases like sodium carbonate (Na2CO3), potassium carbonate (K2CO3), and potassium phosphate (B84403) (K3PO4) are essential for the transmetalation step. libretexts.org

Solvents: Aprotic solvents such as toluene, dioxane, N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), often with the addition of water, are typically used. yonedalabs.com

The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org

Chemo- and Regioselectivity in Dibrominated Systems

In a dihalogenated substrate like this compound, controlling the selectivity of the Suzuki-Miyaura coupling is of paramount importance.

Chemoselectivity: This refers to the ability to perform a single coupling (mono-substitution) or a double coupling (di-substitution). By carefully controlling the stoichiometry of the organoboron reagent (using approximately one equivalent relative to the dibromoaniline), it is often possible to favor the formation of the mono-coupled product. Achieving the di-substituted product typically requires an excess of the boronic acid and potentially more forcing reaction conditions.

Regioselectivity: In the case of mono-substitution, the reaction can selectively occur at either the C4-Br or the C5-Br position. This regioselectivity is primarily determined by the relative reactivity of the two C-Br bonds towards the initial oxidative addition step of the palladium catalyst. Oxidative addition is generally faster at carbon centers that are more electron-deficient or less sterically hindered. mdpi.com

The C4-Br bond is positioned para to the strongly electron-donating amino group, making this site relatively electron-rich.

The C5-Br bond is meta to the amino group, and its electronic density is less influenced by the amino group's resonance effect, making it comparatively more electron-poor than the C4 position.

Consequently, the oxidative addition of palladium is expected to occur preferentially at the C5-Br bond, leading to the selective formation of the 5-substituted-4-bromo-2-methylaniline as the major mono-coupling product. mdpi.com Achieving substitution at the less reactive C4-Br position would typically require the C5 position to be coupled first, followed by a second coupling reaction under more rigorous conditions.

| Entry | Boronic Acid (Equiv.) | Catalyst/Ligand | Base | Solvent | Expected Major Product |

|---|---|---|---|---|---|

| 1 | Arylboronic Acid (1.1) | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 5-Aryl-4-bromo-2-methylaniline (Mono-coupling) |

| 2 | Arylboronic Acid (2.5) | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 4,5-Diaryl-2-methylaniline (Di-coupling) |

| 3 | Vinylboronic Acid Ester (1.0) | PdCl2(dppf) | K2CO3 | DMF | 5-Vinyl-4-bromo-2-methylaniline (Mono-coupling) |

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira)

Besides the Suzuki-Miyaura reaction, this compound can serve as a substrate in other important transition metal-catalyzed cross-coupling reactions to introduce further molecular diversity.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. wikipedia.orgorganic-chemistry.orgmdpi.com For this compound, a regioselective mono-Heck reaction would be expected to occur preferentially at the more reactive C5-Br position, yielding a 5-alkenyl-4-bromo-2-methylaniline derivative. mdpi.comresearchgate.net A second coupling at the C4 position could be achieved with excess alkene and catalyst under more forcing conditions.

Sonogashira Reaction: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. nih.gov The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. mdpi.com Similar to the Suzuki and Heck reactions, the Sonogashira coupling on this compound is expected to exhibit high regioselectivity. Mono-alkynylation would preferentially take place at the C5-Br bond due to its greater reactivity towards oxidative addition. nih.gov This selective reaction provides a straightforward route to 5-alkynyl-4-bromo-2-methylaniline, which can be a valuable intermediate for further functionalization.

| Reaction | Coupling Partner | Catalyst System | Base | Expected Major Mono-Product |

|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, PPh3 | Et3N | 5-Styryl-4-bromo-2-methylaniline |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl2(PPh3)2, CuI | Et3N / Piperidine | 5-(Phenylethynyl)-4-bromo-2-methylaniline |

Mechanistic Studies of Cross-Coupling Pathways

The carbon-bromine bonds of this compound serve as reactive handles for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Mechanistic investigations into these pathways, primarily involving palladium and nickel catalysts, reveal a series of fundamental steps that govern the catalytic cycle. While studies may not focus exclusively on this compound, the mechanisms elucidated for other aryl bromides are directly applicable.

A generalized catalytic cycle for a cross-coupling reaction, such as a Suzuki or Heck coupling, typically involves three key steps: oxidative addition, transmetalation (for Suzuki-type reactions) or migratory insertion (for Heck-type reactions), and reductive elimination.

Oxidative Addition : The cycle commences with the oxidative addition of the aryl bromide to a low-valent transition metal center, typically Pd(0) or Ni(0). In this step, the metal center inserts itself into the carbon-bromine bond, leading to a new organometallic species, for instance, an Aryl-Pd(II)-Br complex. The kinetics and feasibility of this step are influenced by the electron density of the aromatic ring and the steric hindrance around the C-Br bond. For di-substituted substrates like this compound, selective oxidative addition at one of the C-Br bonds can often be achieved by controlling reaction conditions.

Transmetalation/Migratory Insertion : Following oxidative addition, the subsequent step depends on the specific type of cross-coupling reaction.

In Suzuki coupling , a boronic acid or ester undergoes transmetalation with the Aryl-Pd(II)-Br complex in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center and displacing the bromide ion.

In Heck coupling , an alkene coordinates to the palladium complex, followed by migratory insertion of the aryl group into the C=C double bond.

Reductive Elimination : This is the final step of the catalytic cycle, where the two organic fragments on the metal center couple and are expelled from the coordination sphere, forming the new C-C bond. This process regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. For photochemical nickel-catalyzed cross-couplings, detailed Density Functional Theory (DFT) calculations have delineated a pathway involving oxidative addition, followed by energy transfer and hydrogen atom transfer (HAT), and concluding with reductive elimination rsc.org.

Mechanistic studies often employ kinetic analysis, isotopic labeling, and computational modeling (DFT) to probe the reaction intermediates and transition states. These studies have shown that the nature of the ligand on the metal center plays a crucial role in modulating the reactivity and stability of the catalytic species throughout the cycle rsc.org. For instance, bulky electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition step and promote reductive elimination.

Computational Chemistry and Theoretical Studies of 4,5 Dibromo 2 Methylaniline

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. For substituted anilines, theoretical calculations, particularly those using Density Functional Theory (DFT), are frequently employed to investigate reaction mechanisms with various reactants, such as radicals or electrophiles.

While specific computational studies on the reaction mechanisms of 4,5-Dibromo-2-methylaniline are not extensively documented in the literature, the methodologies applied to similar molecules, such as 4-methyl aniline (B41778), provide a clear framework for how such investigations would be conducted. A notable example is the computational study of the reaction between 4-methyl aniline and hydroxyl (OH) radicals, which is critical for understanding its atmospheric chemistry. mdpi.com Such studies typically involve:

Mapping the Potential Energy Surface (PES): The PES for the reaction is calculated to identify all possible reaction pathways, including transition states and intermediates. For anilines, common pathways include hydrogen abstraction from the amino (-NH₂) or methyl (-CH₃) groups, and OH radical addition to the aromatic ring at various positions (ortho, meta, para). mdpi.com

High-Level Theoretical Methods: The mechanism is often computed using robust theoretical methods like M06-2X, with basis sets such as 6-311++G(3df,2p) to accurately model the electronic structure. mdpi.com Single-point energy calculations are frequently refined using even more accurate methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)). mdpi.com

Kinetic Calculations: Theories like the Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used to calculate the rate constants for different reaction channels across a range of temperatures and pressures. mdpi.com

For this compound, a similar computational approach would be used. The presence of two bromine atoms on the aromatic ring would be expected to significantly influence the reaction pathways compared to 4-methyl aniline. The electron-withdrawing nature of the bromine atoms would deactivate the ring towards electrophilic attack and could influence the relative energy barriers for addition versus abstraction pathways. DFT calculations can also elucidate mechanisms in catalyzed reactions, such as electrophilic halogenation, by modeling the role of catalysts and the formation of reactive intermediates like arenium ions. researchgate.net

Table 1: Common Computational Methods in Reaction Mechanism Studies

| Method/Theory | Purpose | Application to Substituted Anilines |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure, optimizing geometries of reactants, products, and transition states. | Used to map potential energy surfaces for reactions like oxidation or halogenation. mdpi.comresearchgate.net |

| Coupled Cluster (e.g., CCSD(T)) | Providing highly accurate single-point energy calculations for critical points on the PES. | Refines the energy barriers and reaction enthalpies calculated by DFT. mdpi.com |

| Transition State Theory (TST) | Calculating reaction rate constants based on the properties of the transition state. | Used to determine the kinetics of elementary reaction steps. mdpi.com |

| RRKM Theory | Calculating pressure-dependent rate constants for unimolecular and bimolecular reactions. | Applied to analyze complex reactions with multiple wells and channels, such as radical addition-elimination. mdpi.com |

Structure-Reactivity Relationship Investigations

Structure-reactivity relationships, often explored through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models, correlate a molecule's structural or physicochemical properties with its biological activity or metabolic fate. nih.govnih.gov For substituted anilines, these studies have successfully built predictive models based on computationally derived molecular descriptors. nih.govtandfonline.com

The reactivity of this compound is dictated by the interplay of its substituents: the electron-donating methyl group and the electron-withdrawing bromine atoms. Computational studies on various substituted anilines have identified several key descriptors that are crucial for predicting their behavior. nih.govtandfonline.com

Electronic Descriptors: These are paramount in determining the reactivity of anilines.

Hammett Sigma Constant: This parameter quantifies the electron-donating or electron-withdrawing effect of substituents. The presence of electron-withdrawing groups generally leads to higher toxicity in anilines. nih.gov

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. These are often correlated with activities like toxicity. nih.gov

Partial Atomic Charges: The calculated charge on the amine nitrogen is a critical predictor for metabolic pathways like N-acetylation. nih.govtandfonline.com

Hydrogen Bonding Capacity: The ability of the amino group to act as a hydrogen bond donor is a significant factor in its interaction with biological systems, such as mitochondrial membranes, and contributes to its toxic effects. nih.gov

Topological and Steric Parameters: The size, shape, and connectivity of the molecule influence how it fits into active sites of enzymes or receptors, affecting its metabolic profile and biological activity. nih.gov

For this compound, the two bromo-substituents would significantly lower the energy of the molecular orbitals and draw electron density away from the aromatic ring and the amino group. The ortho-methyl group provides some electron-donating character and steric hindrance around the amino group. These features would be quantified using computational methods to predict the compound's likely metabolic pathways and biological activities based on established QSAR models for this class of compounds. nih.govnih.gov

Table 2: Key Computational Descriptors for Aniline Reactivity and Their Hypothesized Effect on this compound

| Descriptor Type | Specific Descriptor | General Influence on Substituted Anilines | Hypothesized Effect for this compound |

|---|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-withdrawing groups increase toxicity and affect reaction rates. nih.gov | The two bromine atoms would result in a high positive σ value, suggesting increased potential for certain toxic effects. |

| HOMO/LUMO Energy | Correlates with electron-donating/accepting ability and toxicity. nih.gov | Lowered HOMO and LUMO energies are expected due to the electronegative bromine atoms. | |

| Partial Charge on Nitrogen | Important for predicting metabolic N-acetylation. tandfonline.com | The inductive effect of the ortho-methyl group may slightly increase electron density, while the bromines decrease it, leading to a complex net effect on the nitrogen charge. | |

| H-Bonding | H-Bonding Donor Capacity | Key descriptor for toxicity via membrane interaction. nih.gov | The electronic environment modified by the substituents would modulate the H-bond donor strength of the N-H bonds. |

| Steric | Molecular Shape/Volume | Influences binding to enzymes and receptors. | The ortho-methyl group and the two bromine atoms create a specific steric profile that would influence its interactions with biological macromolecules. |

Advanced Analytical Characterization Techniques for 4,5 Dibromo 2 Methylaniline and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 4,5-Dibromo-2-methylaniline and its derivatives. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to vibrational modes and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

For substituted anilines, the chemical shifts (δ) in ¹H NMR are indicative of the electronic effects of the substituents on the aromatic ring. For instance, in the related compound 4-Bromo-2-methylaniline , the protons on the benzene (B151609) ring appear at distinct chemical shifts due to their unique electronic environments. The methyl group protons typically appear as a singlet in the upfield region (around 2-2.5 ppm), while the amine protons show a broader signal. The aromatic protons will exhibit splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with neighboring protons, allowing for unambiguous assignment.

¹³C NMR provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents (NH₂, CH₃, and Br). Carbons directly attached to bromine atoms are significantly shifted, while the positions of the amine and methyl groups also influence the electronic distribution and thus the chemical shifts of the ring carbons.

Table 1: Representative ¹H NMR Spectral Data for Brominated Methylaniline Derivatives Data presented for illustrative purposes based on typical values for related structures.

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

| 4-Bromo-2-methylaniline | CDCl₃ | -CH₃ | ~2.15 | Singlet |

| -NH₂ | ~3.60 | Broad Singlet | ||

| Ar-H | ~6.5-7.1 | Multiplet | ||

| 2-Bromo-4-methylaniline | CDCl₃ | -CH₃ | ~2.25 | Singlet |

| -NH₂ | ~3.70 | Broad Singlet | ||

| Ar-H | ~6.8-7.2 | Multiplet |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule and their bonding arrangements. researchgate.net The analysis of the vibrational spectra of substituted anilines allows for the identification of characteristic stretching and bending modes.

Key vibrational modes for this compound would include:

N-H Stretching: The amine group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the methyl group's C-H stretches are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group is observed around 1600 cm⁻¹.

C-N Stretching: This vibration is typically found in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching frequency is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign vibrational modes accurately. nih.gov Studies on related molecules like 4-chloro-2-methylaniline have demonstrated the utility of combining experimental FT-IR and FT-Raman spectra with theoretical calculations to achieve a complete vibrational assignment. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Substituted Anilines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic C=C Ring Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1360 |

| C-Br Stretch | 500 - 600 |

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₇Br₂N), the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak pattern with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.

Electron ionization (EI) mass spectrometry can also provide structural information through the analysis of fragmentation patterns. Common fragmentation pathways for anilines include the loss of the amine group or substituents from the aromatic ring. For example, the mass spectrum of the isomer 2,6-Dibromo-4-methylaniline (molecular weight: 264.945 g/mol ) shows a prominent molecular ion peak that confirms its composition. nist.govnist.gov

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound possess a chromophore (the benzene ring) that absorbs UV light, leading to π → π* transitions. The positions of the substituents (amino, methyl, and bromo groups) act as auxochromes, modifying the absorption wavelength (λ_max) and intensity. The amino group, being an activating group, typically causes a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The presence and position of the bromine atoms will further influence the electronic structure and the resulting UV-Vis spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Table 3: Illustrative Crystallographic Data for a Derivative, 2,6-Dibromo-4-methylaniline researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₇Br₂N |

| Molecular Weight | 264.96 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.3773 (7) |

| b (Å) | 13.585 (2) |

| c (Å) | 14.057 (3) |

| V (ų) | 835.9 (2) |

| Z | 4 |

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of this compound. The aniline (B41778) moiety is electrochemically active and can be oxidized. The oxidation potential is sensitive to the nature and position of the substituents on the aromatic ring. The electron-donating methyl and amino groups would generally facilitate oxidation, while the electron-withdrawing bromine atoms would make it more difficult, shifting the oxidation potential to more positive values.

Electrochemical studies can provide information on the stability of the resulting radical cations and the mechanisms of subsequent reactions, such as electropolymerization, which is a characteristic reaction of many aniline derivatives. The specific oxidation and reduction potentials are valuable parameters for applications in materials science, such as in the development of conducting polymers or electroactive materials.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to study the oxidative polymerization of aniline and its derivatives. For this compound, a typical cyclic voltammogram recorded in an acidic medium would reveal the essential steps of its electropolymerization. The process begins with the oxidation of the monomer to form a radical cation, which is considered the rate-determining step. mdpi.com This initiation is observed as a significant anodic current at a specific oxidation potential.

During continuous potential cycling, the initial oxidation peak is followed by the appearance of new redox couples. These new peaks correspond to the redox transitions of the growing polymer film, typically involving the conversion between its different oxidation states, such as leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized). uh.eduresearchgate.net The increase in the peak currents with each successive cycle indicates the progressive deposition and growth of a conductive poly(this compound) film on the electrode surface. researchgate.net

The exact potential for the initial monomer oxidation is influenced by the substituents on the aniline ring. The electron-donating methyl group (-CH₃) tends to lower the oxidation potential, while the electron-withdrawing bromine atoms (-Br) increase it. Therefore, the oxidation potential of this compound would be expected to be higher than that of 2-methylaniline but potentially comparable to or slightly different from other dibromoanilines, depending on the specific isomeric effects. The linear relationship often observed between the peak current and the square root of the scan rate suggests that the process is controlled by the diffusion of the monomer to the electrode surface. researchgate.net

Table 1: Predicted Cyclic Voltammetry Characteristics for this compound

| Parameter | Expected Observation | Rationale |

| Initial Oxidation Peak | Anodic peak corresponding to monomer oxidation to a radical cation. mdpi.com | The first step in electropolymerization. |

| Polymer Redox Peaks | Emergence of new redox couples with continued cycling. researchgate.net | Represents the redox transitions of the deposited polymer film. |

| Peak Current Trend | Increases with the number of cycles. researchgate.net | Indicates the growth of a conductive polymer layer on the electrode. |

| Scan Rate Dependence | Peak current is proportional to the square root of the scan rate. researchgate.net | Suggests a diffusion-controlled polymerization process. |

Rotating Disk Electrode (RDE) Studies

Rotating Disk Electrode (RDE) voltammetry is a hydrodynamic technique that complements cyclic voltammetry by providing deeper insights into reaction mechanisms and kinetics. soton.ac.uk By rotating the electrode at a controlled angular velocity, a constant and well-defined flux of the analyte (this compound monomer) is maintained to the electrode surface. This contrasts with the diffusion-limited conditions of a stationary electrode in CV. soton.ac.uk

In an RDE experiment, the resulting voltammogram for the oxidation of this compound would exhibit a plateau-like limiting current instead of a peak. soton.ac.uk This steady-state current is governed by the rate of mass transport to the electrode, which can be modulated by changing the rotation speed.

The primary advantage of RDE is its ability to decouple mass transport effects from electron transfer kinetics. By analyzing the relationship between the limiting current and the rotation rate (using the Levich equation), researchers can determine kinetic parameters of the oxidation process. This allows for a more precise investigation of the reaction mechanisms related to the redox chemistry of this compound. soton.ac.uk However, because the reaction products are continuously swept away from the electrode, RDE is not suitable for studying the behavior of these products after their formation. soton.ac.uk

Controlled-Potential Electrolysis

Controlled-Potential Electrolysis (CPE), also known as potentiostatic electrolysis, is a bulk electrolysis technique used for the synthesis of larger quantities of material. In the context of this compound, CPE is the preferred method for fabricating a uniform, characterizable polymer film on an electrode surface. nih.gov

The technique involves holding the working electrode at a constant potential, specifically a potential sufficient to cause the oxidation and subsequent polymerization of the monomer. This potential is typically chosen based on the oxidation peak observed in prior cyclic voltammetry experiments. mdpi.com By maintaining this potential over an extended period, a thicker and more homogeneous film of poly(this compound) can be grown compared to the thin films produced by potential cycling.

The amount of polymer deposited can be precisely controlled by monitoring the total charge passed during the electrolysis. This allows for the preparation of films with desired thicknesses for subsequent characterization by other analytical methods, such as spectroscopic and microscopic techniques. mdpi.com

Other Advanced Analytical Approaches (e.g., XPS, SEM, SECM for surface studies)

Once a film of poly(this compound) is synthesized via electropolymerization, a variety of advanced surface-sensitive techniques are employed to characterize its elemental composition, morphology, and local reactivity.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the surface chemistry of the polymer film. An XPS survey scan of a poly(this compound) film would confirm the presence of carbon, nitrogen, and bromine, along with any counter-ions from the electrolyte doped into the polymer. mdpi.comresearchgate.net High-resolution scans of the C 1s, N 1s, and Br 3d regions would provide detailed information about the chemical states and bonding environments of these elements within the polymer backbone. This analysis is crucial for confirming the structure of the polymer and understanding its doping state. When analyzing halogenated polymers with XPS, care must be taken to minimize potential X-ray-induced damage, which can alter the surface composition during analysis. cardiff.ac.uk

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of the electropolymerized film. SEM images can reveal whether the poly(this compound) film has a granular, fibrous, porous, or compact structure. researchgate.net The observed morphology is highly dependent on the specific synthesis conditions, such as the monomer concentration, supporting electrolyte, and the electrochemical method used (CV vs. CPE). mdpi.com For instance, studies on other substituted polyanilines have shown morphologies ranging from unstructured layers to nanometric clusters, which can significantly influence the material's properties. mdpi.comresearchgate.net

Scanning Electrochemical Microscopy (SECM): SECM is a scanning probe technique that provides spatially resolved information about the electrochemical activity of a surface. wikipedia.org For a poly(this compound) film, SECM can be used to map local conductivity, probe ion transport across the polymer-electrolyte interface, and study the kinetics of redox switching at specific locations on the film. soton.ac.uknih.gov By measuring the current at a microelectrode tip as it scans in close proximity to the polymer surface, SECM can generate high-resolution images of surface reactivity, offering insights that are not available from bulk electrochemical measurements. wikipedia.orgameteksi.com

Table 2: Application of Advanced Surface Analytical Techniques to Poly(this compound)

| Technique | Information Obtained | Purpose |

| XPS | Elemental composition, chemical states, and bonding environments. researchgate.net | Confirms polymer structure and doping level. |

| SEM | Surface morphology, topography, and structure (e.g., granular, fibrous). researchgate.net | Visualizes the physical structure of the polymer film. |

| SECM | Local electrochemical activity, conductivity, and ion transport. soton.ac.uknih.gov | Maps the spatial distribution of reactivity on the film's surface. |

Applications of 4,5 Dibromo 2 Methylaniline As a Synthetic Intermediate in Materials and Organic Chemistry Research

Precursor for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials containing these structural motifs. nih.gov Substituted anilines, such as 4,5-Dibromo-2-methylaniline, are valuable starting materials for the synthesis of various heterocyclic systems due to the reactivity of the amino group and the potential for functionalization of the aromatic ring.

The presence of the amino group in this compound allows for its participation in cyclization reactions to form fused heterocyclic rings. For instance, it can be envisioned as a precursor for the synthesis of quinazolines , a class of compounds with a broad spectrum of biological activities, including anticancer properties. nih.govopenmedicinalchemistryjournal.com The typical synthesis of quinazolines involves the condensation of an anthranilamide derivative with an aldehyde. nih.gov this compound could be transformed into the corresponding 2-amino-4,5-dibromobenzamide (B13141780), which could then be cyclized with various aldehydes to yield a library of dibrominated quinazolinone derivatives.

Another important class of heterocycles that could potentially be synthesized from this compound are benzimidazoles . Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. nih.gov While this compound is not a direct precursor, it could be chemically modified to introduce a second amino group ortho to the existing one, thereby creating a suitable phenylenediamine for benzimidazole (B57391) synthesis.

Furthermore, the structure of this compound lends itself to the synthesis of phenazines , which are nitrogen-containing heterocyclic compounds with applications in materials science and as biological agents. mdpi.combohrium.com The synthesis of phenazines can be achieved through the cyclization of ortho-nitrosodiarylamines. mdpi.com this compound could be derivatized to form a suitable arylamine that, upon reaction with a nitroso-containing precursor, could undergo cyclization to form a dibrominated phenazine (B1670421) derivative.

| Heterocyclic Compound | Potential Synthetic Route from this compound | Key Reaction Type |

| Quinazolines | Conversion to 2-amino-4,5-dibromobenzamide followed by condensation with aldehydes. | Condensation/Cyclization |

| Benzimidazoles | Chemical modification to introduce an ortho-amino group, followed by condensation with aldehydes or carboxylic acids. | Condensation/Cyclization |

| Phenazines | Derivatization to an arylamine followed by reaction with a nitroso-precursor and cyclization. | Cyclization |

Monomer in Polymer Synthesis (e.g., Polycondensation Reactions)

The difunctional nature of this compound, possessing both an amino group and reactive bromine atoms, makes it a potential candidate as a monomer in the synthesis of various polymers. The amino group can participate in step-growth polymerization reactions, such as polycondensation, to form polymers with unique properties.

One potential application is in the synthesis of aromatic polyamides , also known as aramids. These are high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis of aromatic polyamides typically involves the polycondensation of a diamine with a diacid chloride. mdpi.com While this compound is a monoamine, it could be chemically modified to introduce a second amino group, creating a dibromo-diaminobenzene monomer. This monomer could then be polymerized with various diacid chlorides to produce novel aromatic polyamides with bromine atoms incorporated into the polymer backbone, potentially enhancing their flame-retardant properties.

Another area of interest is the synthesis of polyanilines . Polyaniline is a conducting polymer with a wide range of applications in electronics, sensors, and corrosion protection. The synthesis of polyanilines often involves the oxidative polymerization of aniline (B41778) or its derivatives. The presence of the bromine and methyl substituents on the aniline ring of this compound would influence the electronic properties and processability of the resulting polymer. The bromine atoms, being electron-withdrawing, would affect the oxidation potential and conductivity of the polymer, while the methyl group could enhance its solubility in organic solvents.

| Polymer Type | Potential Role of this compound | Potential Properties of the Resulting Polymer |

| Aromatic Polyamides | As a precursor to a dibromo-diaminobenzene monomer. | Enhanced thermal stability and flame retardancy. |

| Polyanilines | As a substituted aniline monomer for oxidative polymerization. | Modified electronic properties and improved solubility. |

Building Block for Dyes and Pigments

The history of synthetic dyes is closely linked to aniline and its derivatives. The presence of bromine atoms in this compound makes it a particularly interesting building block for the synthesis of dyes and pigments, as halogenation can significantly influence the color and properties of the final product.

A prominent example is the synthesis of indigo (B80030) dyes . The famous ancient dye, Tyrian purple, is 6,6′-dibromoindigo. mdpi.comnih.govmdpi.com The synthesis of such dyes often starts from brominated aniline derivatives. tekhelet.com For instance, 4-bromo-2-nitrobenzaldehyde (B1297750) is a key intermediate in the synthesis of 6,6′-dibromoindigo. mdpi.comtekhelet.com this compound, through a series of chemical transformations including diazotization and substitution, could potentially be converted into a suitable precursor for the synthesis of novel dibrominated indigo dyes with unique shades and properties.

Furthermore, this compound can be utilized in the synthesis of azo dyes . Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes involves the diazotization of an aromatic amine, such as this compound, to form a diazonium salt, which is then coupled with a suitable coupling component. The specific substitution pattern of this compound would influence the color of the resulting azo dye, with the bromine and methyl groups acting as auxochromes that can modify the wavelength of maximum absorption.

| Dye/Pigment Class | Synthetic Utility of this compound | Influence on Dye Properties |

| Indigo Dyes | As a precursor to a dibrominated indigo derivative. | Potential for novel colors and enhanced stability. |

| Azo Dyes | As the diazo component in the azo coupling reaction. | Modification of color and lightfastness. |